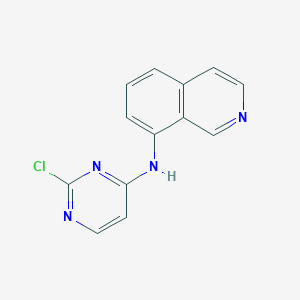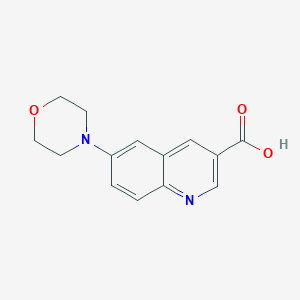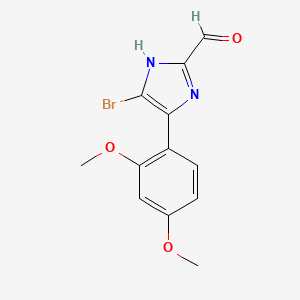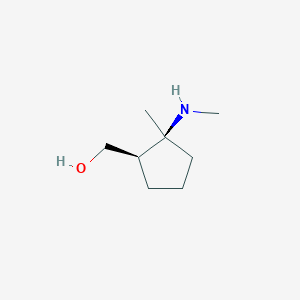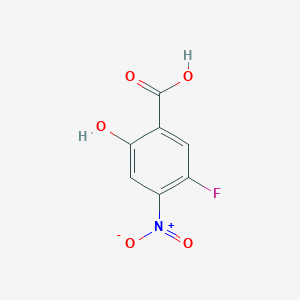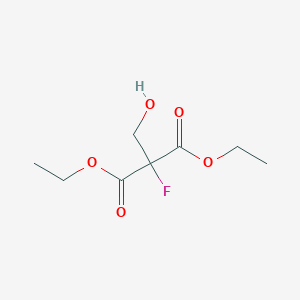
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C8H11NO5S and a molecular weight of 233.24 g/mol . This compound features a unique structure that includes both an oxazolidine ring and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione typically involves the reaction of tetrahydrothiopyran derivatives with oxazolidine-2,5-dione under specific conditions. One common method includes the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, often using halides in the presence of bases like sodium hydride.
Common reagents used in these reactions include sodium methoxide, sodium hydride, and sulfuric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolidines.
Aplicaciones Científicas De Investigación
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, thereby modulating various cellular processes. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease .
Comparación Con Compuestos Similares
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione can be compared with other similar compounds such as:
2,5-Oxazolidinedione: A simpler oxazolidine derivative with similar reactivity but lacking the tetrahydrothiopyran ring.
4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxazolidine-2,5-dione: A closely related compound with similar structural features and applications.
The uniqueness of this compound lies in its combined oxazolidine and tetrahydrothiopyran rings, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C8H11NO5S |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
4-(1,1-dioxothian-4-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H11NO5S/c10-7-6(9-8(11)14-7)5-1-3-15(12,13)4-2-5/h5-6H,1-4H2,(H,9,11) |
Clave InChI |
OPKIAEZFCNGYRW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1C2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
